2,2,2-Trichloro-1-(1-ethyl-3-methyl-1h-pyrazol-4-yl)ethan-1-one
Overview
Description
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one is an organic compound with the molecular formula C8H9Cl3N2O. This compound is characterized by the presence of a trichloromethyl group attached to a pyrazole ring, making it a unique entity in organic chemistry. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of trichloroacetyl chloride with 1-ethyl-3-methyl-1H-pyrazole under basic conditions. The reaction is carried out in an inert atmosphere to prevent any side reactions. The general steps are as follows:
- Dissolve 1-ethyl-3-methyl-1H-pyrazole in a suitable solvent such as dichloromethane.
- Add trichloroacetyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by altering the function of key proteins involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
- 2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
- 2,2,2-Trichloro-1-phenylethyl acetate
- N-[2,2,2-Trichloro-1-(4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenoxy)ethyl]acetamide
Uniqueness: 2,2,2-Trichloro-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its trichloromethyl group is highly reactive, making it a valuable intermediate in organic synthesis and a potent inhibitor in biochemical studies.
Properties
IUPAC Name |
2,2,2-trichloro-1-(1-ethyl-3-methylpyrazol-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl3N2O/c1-3-13-4-6(5(2)12-13)7(14)8(9,10)11/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQCXTMVACBQOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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